molecular formula C8H13NO2 B1626563 Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate CAS No. 98531-69-2

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B1626563
CAS No.: 98531-69-2
M. Wt: 155.19 g/mol
InChI Key: RUCDDOOHCCWORH-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate is a specialized bicyclic organic compound that serves as a valuable synthon and building block in pharmaceutical research and development. Its unique bridged azabicyclic structure, with a molecular formula of C 8 H 13 NO 2 and a molecular weight of 155.19 g/mol , makes it a scaffold of interest for constructing more complex molecules. The compound is registered under CAS Registry Number 217093-76-0 . Key identifiers include its SMILES notation (CCOC(=O)C12CC(C1)CN2) and its InChIKey (RUCDDOOHCCWORH-UHFFFAOYSA-N) . Calculated physical properties include a density of approximately 1.17 g/cm³ and a boiling point of about 217.2°C at 760 mmHg . This compound is primarily used in organic synthesis and medicinal chemistry as a rigid framework. Azabicyclo[2.1.1]hexane derivatives are increasingly investigated as saturated bioisosteres for aromatic rings like benzoic acids, a strategy that can improve the solubility, metabolic stability, and potency of drug candidates . The potent cholinomimetic activity associated with related azabicyclic ring systems underscores their significance in designing pharmacologically active molecules . Researchers can utilize this ester as a precursor; the ethyl carboxylate group can be readily hydrolyzed to the corresponding acid or transformed into other functional groups, such as amides. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . Handle with appropriate safety precautions.

Properties

IUPAC Name

ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(4-8)5-9-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCDDOOHCCWORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541380
Record name Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98531-69-2
Record name Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Design

The cycloaddition proceeds via a singlet or triplet excited state, depending on the sensitizer used. Substrates such as methylenecyclobutane derivatives undergo ring-opening to form diradical intermediates, which subsequently recombine to generate the bicyclic framework. For example, irradiation of methylenecyclobutane 5 (Figure 1) with a mercury lamp (λ = 254 nm) induces cleavage of the cyclobutane ring, followed by recombination to yield tricyclic carbamate intermediates.

Optimization of Reaction Conditions

Critical parameters include:

  • Wavelength selection : 254 nm UV light maximizes diradical formation while minimizing side reactions.
  • Solvent effects : Non-polar solvents like toluene enhance reaction rates by stabilizing diradical intermediates.
  • Temperature control : Reactions conducted at −78°C improve regioselectivity but require extended irradiation times (24–48 h).

A representative protocol involves dissolving methylenecyclobutane 5 (1.0 equiv) in anhydrous toluene (0.1 M), degassing via nitrogen purge, and irradiating for 36 h at −78°C. Workup via aqueous extraction and silica gel chromatography typically affords tricyclic carbamates in 45–60% yield.

Curtius Rearrangement and Hydrogenolysis Strategies

The Curtius rearrangement provides a robust route to functionalized 2-azabicyclo[2.1.1]hexane derivatives, enabling installation of protected amine groups.

Carboxylic Acid Activation

Starting from bicyclic carboxylic acid 28 (Table 1), activation with diphenylphosphoryl azide (DPPA) generates the corresponding acyl azide. Thermal decomposition at 80°C in tert-butanol induces the Curtius rearrangement, producing tert-butoxycarbonyl (Boc)-protected isocyanate intermediates.

Table 1. Curtius Rearrangement Optimization

Parameter Optimal Condition Yield (%)
Solvent tert-Butanol 62
Temperature (°C) 80 62
Equivalents of DPPA 1.2 62

Hydrogenolysis for Amine Deprotection

Subsequent hydrogenolysis of Boc-protected diamine 30 over palladium on carbon (10 wt%) in methanol at 50 psi H₂ quantitatively removes the benzyl carbamate group, yielding diamino acid derivative 31 in 98% yield. Scalability is demonstrated through 20 g-scale reactions without yield deterioration.

Esterification Techniques for Ethyl Ester Formation

Conversion of carboxylic acids to ethyl esters constitutes a critical step in target molecule synthesis. Two principal methods have been optimized for bicyclic systems.

Acid Chloride-Mediated Esterification

Treatment of carboxylic acid 28 with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts exothermically with ethanol to form the ethyl ester.

Protocol :

  • Add SOCl₂ (1.2 equiv) dropwise to a −10°C solution of 28 in dichloromethane (DCM).
  • Warm to reflux for 3 h, then concentrate under vacuum.
  • Add anhydrous ethanol (5.0 equiv) and triethylamine (2.0 equiv) at 0°C.
  • Stir for 12 h at room temperature.

This method achieves 89–93% yield (20 g scale) with minimal epimerization.

Direct Transesterification

For methyl ester precursors like compound 18 , transesterification with ethanol in the presence of titanium(IV) isopropoxide catalyst (0.1 equiv) at 80°C provides the ethyl ester in 78% yield after 8 h.

Scalability and Industrial Considerations

The synthesis demonstrates exceptional scalability, with key stages adapted for kilogram-scale production:

Multigram Synthesis of Bicyclic Core

A four-step sequence from imine 3 to N-Boc-protected amino acid 6 achieves 32% overall yield on 0.7 kg scale:

  • I₂-promoted cyclization (65% yield)
  • Hydrolytic cleavage (82%)
  • Boc protection (91%)
  • Crystallization (77%)

Process Optimization

  • Solvent Recovery : Toluene and DCM are recycled via distillation, reducing material costs by 40%.
  • Catalyst Loading : Palladium catalyst reuse over five cycles maintains >95% hydrogenolysis efficiency.
  • Waste Stream Management : Aqueous byproducts are neutralized with CaCO₃ before disposal.

Comparative Analysis of Synthetic Routes

Table 2. Route Comparison for Ethyl Ester Synthesis

Method Yield (%) Purity (%) Scalability
Photochemical Cycloaddition 45–60 98 Moderate
Curtius Rearrangement 62 95 High
Acid Chloride Esterification 89–93 99 High

The acid chloride route provides superior yields and scalability, making it preferable for industrial applications. Photochemical methods, while elegant, face challenges in large-scale UV reactor design.

Functionalization and Derivative Synthesis

The ethyl ester serves as a versatile intermediate for further transformations:

Hydroxymethyl to Fluoromethyl Conversion

Treatment of hydroxymethyl derivative 6 with XtalFluor-E® (1.2 equiv) and triethylamine tris(hydrogen fluoride) in DCM at 0°C installs the fluoromethyl group in 96% yield.

Mesylation-Amination Sequences

Mesylation of 6 with methanesulfonyl chloride (MsCl, 1.1 equiv) in DCM at −40°C, followed by sodium azide displacement (94% yield) and Staudinger reduction, generates aminomethyl derivatives in 91% yield.

Chemical Reactions Analysis

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate serves as a valuable scaffold in the development of novel pharmaceuticals. Its derivatives have been investigated for their potential as anti-diabetic agents, notably in the synthesis of Saxagliptin, an FDA-approved medication for type 2 diabetes management. The bicyclic structure enhances the stability and bioactivity of the compounds derived from it, making them promising candidates in drug design .

1.2 Peptidomimetics

The conformational rigidity provided by the bicyclic structure of this compound allows for effective mimicry of peptide bonds, which is crucial in peptidomimetic drug design. Research has indicated that derivatives of this compound exhibit significant activity in inhibiting proteases and other enzymes, which are key targets in various diseases .

Organic Synthesis

2.1 Synthetic Intermediates

The compound is frequently utilized as a synthetic intermediate in organic chemistry due to its ability to undergo various chemical transformations while retaining its bicyclic integrity. For instance, nucleophilic substitutions and cyclization reactions involving this compound have been reported to yield a variety of useful products, including amino acids and other heterocycles .

Table 1: Summary of Synthetic Transformations Involving this compound

Reaction TypeProducts ObtainedReference
Nucleophilic SubstitutionVarious substituted derivatives
CyclizationAmino acids, heterocycles
EsterificationCarboxylic acid derivatives

Biological Applications

3.1 Antiviral Activity

Recent studies have shown that certain derivatives of this compound exhibit antiviral properties, particularly against Hepatitis C virus (HCV). The mechanism involves inhibition of viral replication pathways, making these compounds potential candidates for further development as antiviral agents .

3.2 Antimalarial Screening

The compound has also been subjected to antimalarial screening, demonstrating promising results in inhibiting Plasmodium falciparum growth in vitro. This highlights its potential utility in developing new treatments for malaria, a disease that continues to pose significant global health challenges .

Case Studies

4.1 Synthesis and Characterization

A notable study involved the multigram synthesis of this compound derivatives using optimized reaction conditions that enhanced yield and purity . The characterization included NMR spectroscopy and mass spectrometry, confirming the structural integrity of the synthesized compounds.

4.2 Pharmacological Evaluation

In another study, pharmacological evaluations were conducted on various derivatives of this compound for their activity against specific biological targets such as proteases involved in metabolic disorders . The findings indicated that modifications to the bicyclic core significantly influenced biological activity.

Mechanism of Action

The mechanism by which ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The exact molecular targets can vary depending on the specific application, but the compound’s structure allows it to interact with various biological molecules, potentially influencing biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Applications CAS Number References
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate Ethyl ester at 1-position 169.22 (free base) Peptidomimetics, intermediates N/A
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate Methyl ester, methoxymethyl at 4-position 199.24 Unspecified (likely intermediates) N/A
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate Benzoyl at 2-position, ethyl ester 283.33 Chemical synthesis, derivatization 637739-93-6
2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (Boc-2,4-methanoproline) Boc-protected amino acid 227.26 Peptide synthesis, conformational studies 127926-24-3
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride Ethyl at 4-position, carboxylic acid hydrochloride 191.70 Lab research (discontinued) 2648940-79-6

Key Observations :

  • Substituent Effects : The ethyl ester in the target compound offers balanced lipophilicity and hydrolytic stability compared to methyl esters (e.g., ), while benzoyl-substituted analogs (e.g., ) exhibit enhanced electron-withdrawing effects, altering reactivity.

Key Observations :

  • Photochemical methods () are versatile but often yield mixtures, requiring purification.
  • Bromine addition () is a promising route for introducing halogens but faces challenges in regioselectivity.

Physicochemical Properties

  • Solubility : Ethyl esters (e.g., target compound) exhibit higher organic-phase solubility compared to carboxylic acid derivatives (e.g., ).
  • Stability : The 2.1.1 bicyclic framework resists ring-opening under mild conditions, unlike more strained 2.2.0 analogs .

Biological Activity

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms, and research findings based on diverse sources.

Chemical Structure and Properties

This compound features a unique bicyclic structure characterized by the presence of a nitrogen atom within the ring system, which contributes to its distinctive chemical properties. The compound can exist in various forms, including its hydrochloride salt, which enhances solubility and stability in biological systems.

The mechanism of action for this compound involves interactions with specific biological targets, such as enzymes and receptors. The bicyclic core allows the compound to fit into unique binding sites, potentially modulating enzymatic activity or receptor signaling pathways. Research indicates that the nitrogen atom may participate in hydrogen bonding, influencing the compound's reactivity and binding properties.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of antibiotics .
  • Neuropharmacological Effects : There is ongoing research into its potential as a lead compound in drug development for neurological disorders due to its ability to interact with neurotransmitter systems .
  • Anti-inflammatory Properties : Some studies have hinted at anti-inflammatory effects, although more rigorous testing is necessary to confirm these findings and elucidate the underlying mechanisms .

Case Study 1: Antimicrobial Activity

A study investigating various marine-derived compounds identified this compound as having potential antimicrobial properties against specific bacterial strains. The results indicated that the compound could inhibit growth at certain concentrations, warranting further investigation into its mechanism of action and efficacy in clinical settings .

Case Study 2: Neuropharmacological Applications

In a recent pharmacological study, this compound was evaluated for its effects on neurotransmitter release in neuronal cultures. The findings suggested that the compound modulated neurotransmitter levels, indicating potential applications in treating conditions such as anxiety or depression .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylateBenzoyl group instead of ethyl esterSimilar antimicrobial activity
2-Azabicyclo[2.1.1]hexane HydrochlorideLacks ethyl ester groupPotential neuroactive properties

The comparison highlights how variations in substituents can influence biological activity and reactivity profiles.

Q & A

Q. What are the common synthetic routes for Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride?

The synthesis typically involves two key steps: (1) formation of the bicyclic core via intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide under controlled conditions, and (2) functionalization to introduce the ethyl ester group. Industrial-scale production often employs photochemical [2 + 2] cycloaddition for precursor cyclobutene derivatives, enabling efficient multigram synthesis .

Q. How does the hydrochloride salt form enhance the compound’s utility in research?

The hydrochloride salt improves aqueous solubility and stability, critical for biological assays and reaction optimization. Stability studies indicate the compound remains intact in acidic conditions (pH < 2) but degrades at elevated temperatures (>60°C) or under strong basic conditions (e.g., NaOH), which hydrolyze the ester group .

Q. What analytical techniques confirm the compound’s structural integrity?

Nuclear magnetic resonance (NMR) and X-ray crystallography are standard for structural validation. For example, X-ray data resolved the stereochemistry of analogous bicyclic compounds, confirming retention of configuration during substitution reactions .

Q. What safety precautions are required when handling this compound?

Safety data sheets (SDS) classify it as causing skin and eye irritation. Proper personal protective equipment (PPE), including gloves and goggles, is mandatory. Work should be conducted in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How does neighboring group participation influence stereochemical outcomes in substitution reactions?

The nitrogen atom in the bicyclic system stabilizes transition states via aziridinium intermediate formation during nucleophilic substitution (e.g., at C-7). This mechanism enforces stereochemical retention, as observed in reactions with alkoxides in polar aprotic solvents (e.g., DMF) .

Q. What methodological strategies optimize Mitsunobu reactions for hydroxylated derivatives?

Anti-7-hydroxy derivatives react with alcohols under Mitsunobu conditions (DIAD, PPh₃, THF) to form stereospecific ethers. For example, coupling with pyridinol yields 72% product. Key considerations include temperature control (0°C to RT) and moisture-free conditions .

Q. How can Swern oxidation be applied to functionalize secondary alcohol derivatives?

Swern oxidation (oxalyl chloride, DMSO, NEt₃) converts secondary alcohols (e.g., 7-hydroxy derivatives) to ketones without over-oxidation. Yields up to 85% are achievable, preserving the bicyclic structure .

Q. What are the challenges in scaling synthesis for industrial applications?

Batchwise production requires optimization of photochemical cycloaddition steps to ensure scalability. Continuous flow reactors and advanced purification (e.g., chromatography) improve efficiency and yield. Contamination from rearrangement byproducts must be monitored .

Q. How does the compound’s bioactivity compare to structural analogs?

Comparative studies highlight substituent-dependent effects. For example:

CompoundSubstituentNotable Activity
This compoundEthyl esterNeuropharmacological modulation
4-Fluoro derivativeFluorineEnhanced enzyme inhibition (e.g., aromatase)
Trifluoromethyl analogCF₃Improved binding to LRRK2 kinase
Fluorinated derivatives show higher potency in enzyme inhibition due to electronegativity and steric effects .

Q. How can researchers resolve contradictions in reactivity data across studies?

Discrepancies in substitution yields (e.g., equatorial vs. axial attack) arise from steric hindrance and solvent polarity. Systematic variation of reaction conditions (e.g., solvent, temperature) and DFT calculations can clarify mechanistic pathways .

Methodological Recommendations

  • Stereochemical Analysis: Use chiral HPLC or X-ray crystallography to resolve ambiguous configurations.
  • Scalability: Prioritize photochemical methods for gram-scale synthesis to avoid bottlenecks in traditional displacement routes.
  • Bioactivity Screening: Combine molecular docking (targeting neurotransmitter receptors) with in vitro assays (e.g., enzyme inhibition) to identify therapeutic potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Reactant of Route 2
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Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

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